2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a (1-methyl-1H-pyrrol-2-yl)methyl group at position 5 and a p-tolyl group at position 2. A thioether linkage connects the triazole ring to an acetamide moiety, which is further functionalized with a 4-methylthiazol-2-yl group.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS2/c1-14-6-8-16(9-7-14)27-18(11-17-5-4-10-26(17)3)24-25-21(27)30-13-19(28)23-20-22-15(2)12-29-20/h4-10,12H,11,13H2,1-3H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDQPMQPUXBYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)CC4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a hybrid molecule that combines various bioactive moieties, particularly those derived from triazole and thiazole frameworks. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article investigates the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring through cyclization reactions of thiosemicarbazides with appropriate aldehydes or ketones. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated that it possesses a notable inhibitory effect on cell viability, with an IC50 value indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human Melanoma IGR39 | 15.5 | High |
| Triple-Negative Breast Cancer MDA-MB-231 | 22.3 | Moderate |
| Pancreatic Carcinoma Panc-1 | 18.7 | High |
This data suggests that the compound is particularly effective against melanoma cells compared to other tested lines, highlighting its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells through mitochondrial dysfunction. Studies have shown that triazole derivatives can disrupt mitochondrial function selectively in tumor cells that rely heavily on oxidative phosphorylation for energy . This disruption leads to increased reactive oxygen species (ROS) production and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae indicate moderate to high antibacterial activity. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| K. pneumoniae | 64 | Moderate |
Case Studies
A case study involving the application of this compound in a 3D cell culture model demonstrated enhanced selectivity towards cancer cells compared to normal cells. The study utilized a co-culture system where normal fibroblasts were exposed alongside cancer cells, revealing significantly lower toxicity towards normal cells while maintaining efficacy against cancerous ones .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent . Triazole derivatives, similar to the compound , have been shown to exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of triazole have demonstrated effectiveness against Mycobacterium tuberculosis, a major concern in global health . The presence of the pyrrole and thiazole moieties in the compound enhances its biological activity, making it a candidate for further investigation in the development of new antibiotics.
Anticancer Properties
Research indicates that compounds containing pyrrole and triazole structures often show promising anticancer properties . The incorporation of these heterocycles can influence cell proliferation and apoptosis pathways, making them suitable for further exploration as potential anticancer agents. Studies have shown that similar compounds can induce cytotoxicity in various cancer cell lines, suggesting that this compound could be a valuable addition to anticancer drug development .
Corrosion Inhibition
Another significant application of triazole derivatives is in corrosion inhibition . These compounds have been identified as effective eco-friendly corrosion inhibitors for metals, particularly in acidic environments. Their mechanism typically involves adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates . The specific structure of the compound may enhance its effectiveness as a corrosion inhibitor due to the presence of multiple heteroatoms that can interact with metal surfaces.
Medicinal Chemistry
In medicinal chemistry, the compound's unique combination of functional groups allows for extensive modifications that can lead to new derivatives with improved pharmacological profiles. The thioacetamide moiety, along with the triazole and thiazole rings, provides a scaffold for designing new drugs targeting various diseases . The versatility of these functional groups makes it possible to explore structure-activity relationships (SAR) extensively.
Case Studies and Research Findings
Recent studies have highlighted several promising findings regarding the applications of similar compounds:
These studies collectively underscore the potential applications of compounds like 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide across various scientific domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural variations among analogs include:
Physicochemical Properties
- Solubility : The target compound’s pyrrole and thiazole substituents likely confer moderate solubility in DMSO but poor aqueous solubility, a trend observed in analogs like benzyl-substituted derivatives .
- Thermal Stability : Triazole-thioacetamides generally exhibit high thermal stability (decomposition >250°C), as confirmed by thermogravimetric analysis of related compounds .
Research Findings and Implications
- Structural Insights: X-ray crystallography (using SHELXL ) of related triazole derivatives confirms planar triazole rings and non-covalent interactions (e.g., C–H···π) critical for binding .
- SAR Trends :
- Computational Predictions : PASS software and molecular docking suggest the target compound may inhibit kinases or proteases, though experimental validation is needed .
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?
To optimize synthesis, focus on:
- Hydrazinolysis and alkylation steps : Use ethyl 5-methyl-1H-pyrazole-3-carboxylate as a starting reagent, followed by nucleophilic addition of phenyl isothiocyanate and alkaline heterocyclization. Adjust reaction time and temperature to minimize side products .
- Purification : Employ thin-layer chromatography (TLC) to monitor reaction progress and chromatographic mass spectrometry (LC-MS) for purity assessment. Recrystallization from DMF-EtOH (1:1) mixtures can enhance purity .
- Reagent stoichiometry : Optimize equivalents of hydrazine hydrate and alkylating agents to improve yields, as described in analogous triazole-thioacetamide syntheses .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- 1H NMR spectroscopy : Identify proton environments (e.g., methyl groups on pyrrole/thiazole rings, thioether linkages) .
- IR spectrophotometry : Confirm functional groups (e.g., C=O in acetamide at ~1650 cm⁻¹, N-H stretches) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- LC-MS : Assess molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and purity .
Q. How can computational methods predict the biological activity of this compound?
Use PASS Online® for in silico prediction of pharmacological effects (e.g., kinase inhibition, antimicrobial activity). Combine with molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., bacterial enzymes, cancer-related kinases). Validate docking poses using scoring functions and RMSD analysis against crystallographic data .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound using SHELX software, and how can they be addressed?
Common issues include:
- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning fractions .
- Disorder in flexible substituents : Apply PART/SUMP restraints to model methyl groups on the pyrrole or p-tolyl moieties .
- High-resolution data : Use SHELXL’s "L.S. 10" command to refine anisotropic displacement parameters for non-hydrogen atoms .
- Validation : Cross-check with WinGX’s PLATON toolkit for symmetry and hydrogen-bonding validation .
Q. How should researchers approach contradictory spectral data during structural elucidation?
Follow a systematic workflow:
- Cross-validate techniques : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09) for pyrrole and triazole protons. Use IR to confirm absence/presence of unexpected functional groups .
- Dynamic NMR experiments : Resolve conformational exchange in thioacetamide linkages by variable-temperature 1H NMR .
- X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) via single-crystal analysis .
- Mass fragmentation : Analyze LC-MS/MS data to distinguish isomers based on unique fragmentation pathways .
Q. What strategies are effective in designing derivatives to study structure-activity relationships (SAR)?
Prioritize modifications:
- Heterocycle substitution : Replace the 4-methylthiazole with 4-chlorophenyl or pyridyl groups to modulate lipophilicity and hydrogen-bonding capacity .
- Linker optimization : Introduce ester or hydrazone moieties instead of thioether bonds to alter metabolic stability .
- Docking-guided design : Use Glide (Schrödinger Suite) to screen virtual libraries for derivatives with improved binding affinity to target proteins .
- Synthetic feasibility : Employ one-pot reactions (e.g., Hantzsch thiazole synthesis) to streamline derivative preparation .
Q. How can heuristic algorithms optimize synthesis conditions for this compound?
Implement Bayesian optimization to:
- Parameter space exploration : Automate testing of reaction variables (e.g., temperature: 60–120°C, solvent: DMF vs. EtOH) and analyze yield/selectivity trends .
- Machine learning models : Train on existing triazole-thioacetamide datasets to predict optimal conditions (e.g., catalyst loading, reaction time) .
- Robustness testing : Use Monte Carlo simulations to identify condition ranges resilient to impurities or moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
